molecular formula C9H13NO2S B5674289 4-(tert-butylsulfonyl)pyridine

4-(tert-butylsulfonyl)pyridine

Cat. No. B5674289
M. Wt: 199.27 g/mol
InChI Key: QJHSREVISWYOJS-UHFFFAOYSA-N
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Description

4-(tert-Butylsulfonyl)pyridine is a chemical compound involved in various synthetic and analytical chemistry applications. It features prominently in the synthesis of pyridine derivatives, exhibiting unique reactivity due to the presence of the tert-butylsulfonyl group.

Synthesis Analysis

The synthesis of 3,4-disubstituted pyridine derivatives, including those with a tert-butyl group in the 4-position, can be achieved through a transition-metal-free, two-step reaction sequence from 3-substituted pyridine precursors. This process involves highly regioselective addition of tert-Butylmagnesium to TIPS-activated pyridines and an efficient microwave-assisted aromatization with sulfur as an oxidant, affording moderate to excellent yields and is compatible with various functional groups (Rappenglück et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(tert-Butylsulfonyl)pyridine, such as those involving tert-butyl pyridinyl sulfones, demonstrates the influence of the tert-butyl sulfonyl group in facilitating certain chemical reactions and transformations. The structural analysis often involves X-ray crystallography to elucidate the arrangement of atoms within the molecule and understand its reactivity and properties (Çolak et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving 4-(tert-Butylsulfonyl)pyridine derivatives can be complex, with the tert-butyl sulfonyl group undergoing various transformations. For instance, reactions of arylsulfonyl compounds with organolithium reagents show the versatility of the tert-butyl sulfonyl group in organic synthesis, indicating its role in substituting reactions and influencing reaction mechanisms (Stoyanovich et al., 1978).

Physical Properties Analysis

The introduction of the tert-butyl group affects the physical properties of pyridine derivatives, such as solubility and thermal stability. These properties are crucial for their application in material science and polymer chemistry, where the presence of tert-butyl substituents can significantly enhance the performance and utility of the resulting polymers and materials (Lu et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(tert-Butylsulfonyl)pyridine and its derivatives, such as reactivity, mechanism of reactions, and the influence of substituents on these processes, are central to their applications in synthesis and catalysis. The tert-butylsulfonyl group's presence can alter the electronic and steric environment, affecting the compound's behavior in chemical reactions (Qi et al., 2018).

Scientific Research Applications

Electrochemical Desulfurization

Research has explored the electrochemical desulfurization of compounds like 2-(1-adamantyl)-4-(tert-butylsulfonyl)pyridine. The studies, conducted on mercury cathodes, show how the CPy-S bond can be cleaved to form adamantylpyridines, a process significant in electrochemical applications (Korotaeva et al., 2008).

Ligand Synthesis in Organometallic Chemistry

The synthesis and reactions of pyridine-based sulfoxide pincer complexes of rhodium and iridium have been studied using 4-(tert-butylsulfonyl)pyridine derivatives. These compounds have applications in organometallic chemistry, particularly in the formation of stable metal complexes (Schaub et al., 2008).

Synthesis of Substituted Pyridine Derivatives

Research has demonstrated a transition-metal-free method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group, indicating its utility in organic synthesis and chemical engineering (Rappenglück et al., 2017).

Organocatalysis

Studies on bifunctional organocatalysts like 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether have shown applications in the field of organocatalysis, particularly in asymmetric synthesis and catalysis (Wang et al., 2009).

Catalysis and Chemical Kinetics

The kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquids have been studied, showcasing the role of tert-butyl-substituted compounds in catalysis and reaction kinetics (Elavarasan et al., 2011).

Polymer Science

In polymer science, the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents have been investigated. These studies highlight the importance of such compounds in developing new materials with enhanced properties (Lu et al., 2014).

Solar Cell Research

The application of 4-tert-butyl pyridine in dye-sensitized solar cells has been studied, particularly its role in increasing the open circuit voltage by reducing interface defect density (Dürr et al., 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, the novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones using polyphosphate ester (PPE) has been explored for antimicrobial applications (Zareef et al., 2008).

properties

IUPAC Name

4-tert-butylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)13(11,12)8-4-6-10-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSREVISWYOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butylsulfonyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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